

Structural & Functional Analysis: Okadaic Acid vs. Okadaic Acid Ammonium Salt

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Compound of Interest

Compound Name: *DL-Okadaic acid ammonium salt*

CAS No.: *175522-42-6*

Cat. No.: *B574572*

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Executive Summary

Okadaic Acid (OA) and its Ammonium Salt (OA-NH₄) are potent, specific inhibitors of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). While pharmacologically equivalent in buffered biological systems, they exhibit distinct physicochemical properties that dictate their handling, storage, and experimental utility.

This guide analyzes the structural divergence between the free acid and the salt form, clarifying why solubility and stock stability are the primary decision factors for researchers. It provides validated protocols for reconstitution to prevent the common error of "apparent potency loss" due to precipitation or hydrolysis.

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Part 1: Structural & Physicochemical Characterization[2]

The Core Scaffold

Both forms share the same complex polyether fatty acid backbone (C

H

O

), originally isolated from the marine sponge *Halichondria okadae* and produced by dinoflagellates like *Prorocentrum*.

- Molecular Weight:
 - Free Acid: 805.0 g/mol
 - Ammonium Salt: ~822.0 g/mol (varies slightly based on hydration/stoichiometry)
- Key Functional Group: The primary difference lies at the C1 position.
 - OA (Free Acid): Possesses a protonated carboxylic acid group (-COOH).
 - OA-NH
(Salt): Possesses a carboxylate anion (-COO
) paired with an ammonium cation (NH
).

The Ionization Equilibrium (The "Why" Behind the Biology)

Understanding the pKa is critical for experimental design. The carboxylic acid on Okadaic Acid has a pKa of approximately 4.5 – 4.9.

- In the Reagent Vial: The Free Acid is protonated and lipophilic. The Salt is ionized and hydrophilic.
- In Cell Culture Media (pH 7.4): According to the Henderson-Hasselbalch equation, at pH 7.4 (which is >2 units above the pKa), >99% of the molecule exists as the carboxylate anion, regardless of whether you started with the Free Acid or the Ammonium Salt.

Expert Insight: This means the two forms are pharmacologically identical once equilibrated in a neutral pH buffer. The choice of reagent depends entirely on your vehicle tolerance (DMSO vs. Water) and storage capabilities.

Part 2: Solubility & Stability Profiles

The following table summarizes the critical operational differences.

Feature	Okadaic Acid (Free Acid)	Okadaic Acid Ammonium Salt
Primary Solvent	DMSO (up to 40 mg/mL), Ethanol	Water (up to 1 mg/mL), Aqueous Buffers
Water Solubility	Insoluble (Precipitates immediately)	Soluble (Ideal for DMSO- sensitive assays)
Cell Permeability	High (Lipophilic entry)	High* (Equilibrates to anion in media)
Stock Stability	High (-20°C in DMSO, >1 year)	Moderate (Hydrolysis risk in water)
Hygroscopicity	Low	Moderate to High (Absorbs moisture)

The "DMSO Toxicity" Factor

The primary reason to choose OA-NH

is to avoid Dimethyl Sulfoxide (DMSO) in sensitive systems.

- Neurobiology: Primary neurons are sensitive to DMSO >0.1%. Using the salt form allows reconstitution in water/PBS, eliminating solvent toxicity artifacts.
- Standard Assays: For robust cell lines (HeLa, HEK293), the Free Acid dissolved in DMSO is preferred due to superior long-term stability of the stock solution.

Part 3: Mechanism of Action & Signaling Pathways

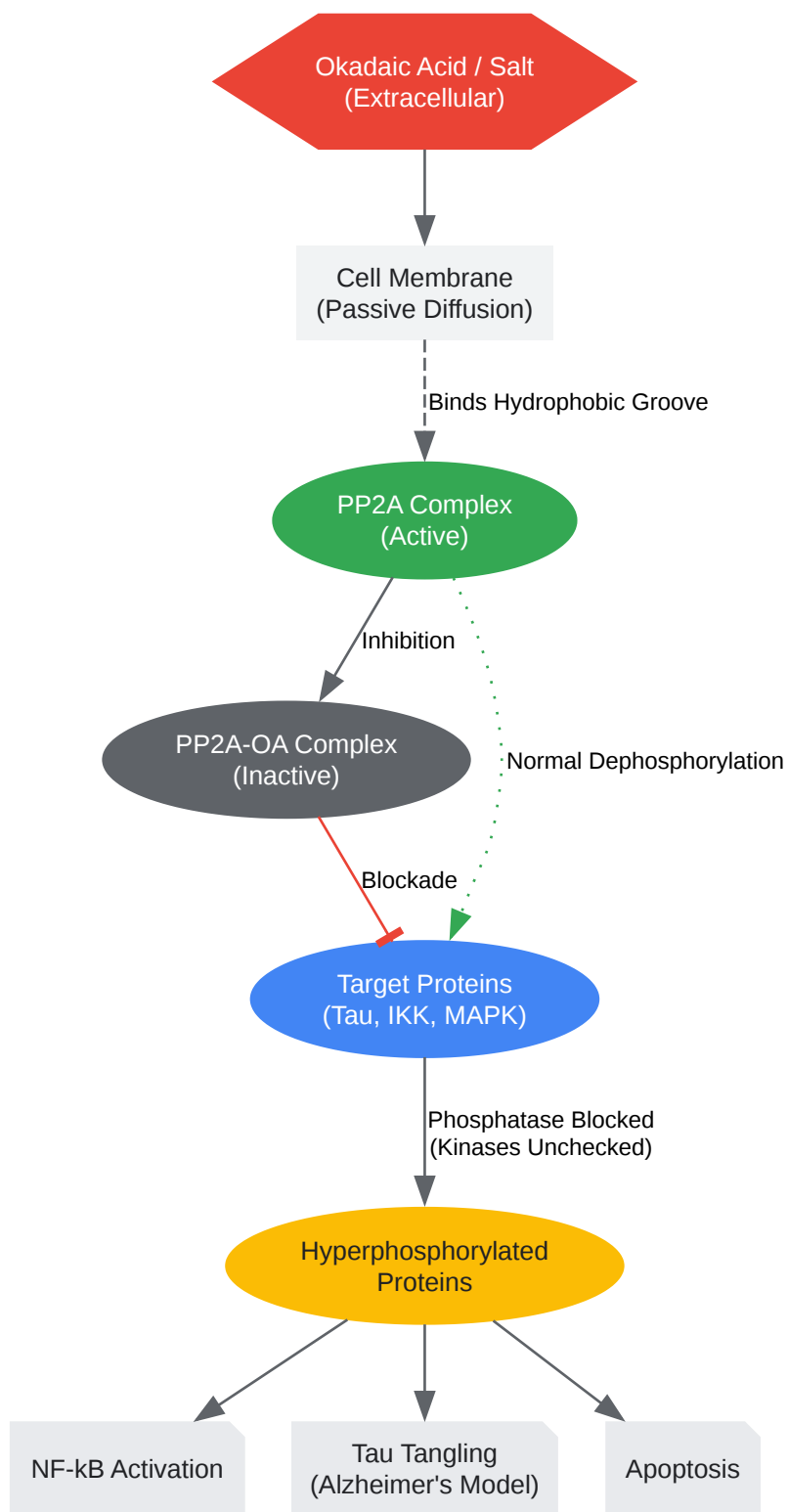
Both forms inhibit PP2A (IC

~0.1–1 nM) and PP1 (IC

~10–50 nM) by binding to the hydrophobic groove near the catalytic center, blocking substrate access. This inhibition prevents dephosphorylation, leading to a state of "hyperphosphorylation."

Visualization: The Hyperphosphorylation Cascade

The following diagram illustrates the pathway activation common to both forms once introduced to the cellular environment.



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Figure 1: Mechanism of Action. OA enters the cell, inactivates PP2A, causing unchecked kinase activity and downstream physiological changes.

Part 4: Validated Experimental Protocols

Reconstitution Workflow (Self-Validating System)

Objective: Create a stable stock solution without precipitating the compound.

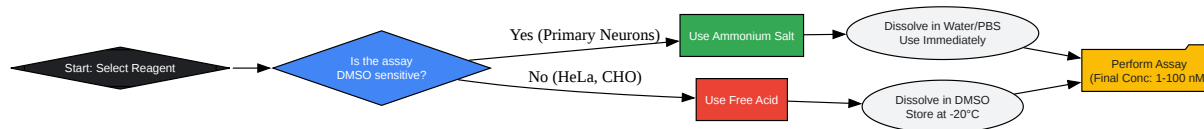
Protocol A: Okadaic Acid (Free Acid)[1]

- Vial Handling: Centrifuge the lyophilized vial (10,000 x g, 1 min) to pellet the powder.
- Solvent: Add anhydrous DMSO to achieve a 1 mM stock concentration (e.g., 25 µg OA + ~31 µL DMSO).
- Mixing: Do NOT vortex vigorously. Vortexing can shear high-molecular-weight polyethers or create aerosols. Gently tap or swirl.
- Validation: Visually inspect for clarity. The solution must be completely clear.
- Storage: Aliquot into amber vials (light sensitive). Store at -20°C.

Protocol B: Okadaic Acid Ammonium Salt

- Solvent: Add sterile dH
O or PBS.
- Stability Warning: Aqueous solutions of OA-NH
are less stable than DMSO stocks of OA.
 - Best Practice: Reconstitute immediately before use.
 - Alternative: Freeze aliquots at -80°C immediately; do not store at 4°C for >24 hours.

Decision Logic for Assay Development



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Figure 2: Reagent Selection Workflow. Choose the salt form only when solvent toxicity is a limiting factor.

Part 5: References

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Sources

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